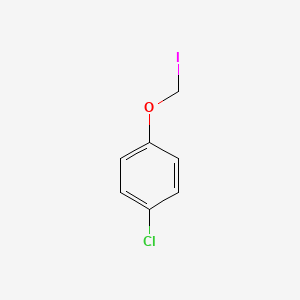

1-Chloro-4-(iodomethoxy)benzene

Description

1-Chloro-4-(iodomethoxy)benzene (C₇H₆ClIO) is a halogenated aromatic compound featuring a benzene ring substituted with a chlorine atom at the 1-position and an iodomethoxy (-OCH₂I) group at the 4-position. The iodomethoxy substituent combines the steric bulk of iodine with the electron-donating nature of the methoxy group, making it a unique scaffold for synthetic applications.

Properties

CAS No. |

106261-89-6 |

|---|---|

Molecular Formula |

C7H6ClIO |

Molecular Weight |

268.48 g/mol |

IUPAC Name |

1-chloro-4-(iodomethoxy)benzene |

InChI |

InChI=1S/C7H6ClIO/c8-6-1-3-7(4-2-6)10-5-9/h1-4H,5H2 |

InChI Key |

ISLBZGZAZPFIIB-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1OCI)Cl |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

1-Chloro-4-(iodomethoxy)benzene can be synthesized through several methods. One common approach involves the iodination of 1-chloro-4-methoxybenzene. The reaction typically uses iodine and a suitable oxidizing agent, such as hydrogen peroxide or sodium hypochlorite, under controlled conditions to introduce the iodine atom at the desired position.

Industrial Production Methods

Industrial production of 1-chloro-4-(iodomethoxy)benzene may involve similar synthetic routes but on a larger scale. The process would require optimization of reaction conditions to ensure high yield and purity. This includes precise control of temperature, reaction time, and the use of catalysts to facilitate the reaction.

Chemical Reactions Analysis

Types of Reactions

1-Chloro-4-(iodomethoxy)benzene undergoes various chemical reactions, including:

Nucleophilic Substitution Reactions: The chlorine and iodine atoms can be replaced by other nucleophiles under appropriate conditions.

Oxidation and Reduction Reactions: The compound can be oxidized or reduced to form different products, depending on the reagents and conditions used.

Coupling Reactions: It can participate in coupling reactions, such as Suzuki or Heck coupling, to form more complex molecules.

Common Reagents and Conditions

Nucleophilic Substitution: Reagents like sodium hydroxide or potassium tert-butoxide in polar solvents.

Oxidation: Reagents like potassium permanganate or chromium trioxide.

Reduction: Reagents like lithium aluminum hydride or sodium borohydride.

Coupling Reactions: Palladium catalysts and bases like potassium carbonate.

Major Products Formed

Substitution: Formation of compounds with different substituents replacing chlorine or iodine.

Oxidation: Formation of corresponding quinones or other oxidized derivatives.

Reduction: Formation of dehalogenated products or alcohols.

Coupling: Formation of biaryl compounds or other coupled products.

Scientific Research Applications

1-Chloro-4-(iodomethoxy)benzene has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

Biology: Potential use in the development of bioactive compounds or as a probe in biochemical studies.

Medicine: Exploration of its derivatives for pharmaceutical applications.

Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-chloro-4-(iodomethoxy)benzene in chemical reactions involves its ability to undergo nucleophilic substitution, oxidation, and reduction. The presence of both chlorine and iodine atoms makes it a versatile intermediate for various transformations. The molecular targets and pathways involved depend on the specific reaction and conditions used.

Comparison with Similar Compounds

Key Observations :

Comparison with Analogous Syntheses

- Nitro-substituted analogs: Synthesized via nucleophilic substitution between 4-nitrophenol and 1-chloro-4-(chloromethyl)benzene under mild conditions (K₂CO₃, acetone, 50°C). Yields depend on reducing agents (e.g., Raney Ni gives higher purity than SnCl₂/HCl) .

- Chloroethyl derivatives: Prepared by treating 1-chloro-4-(2-chloroethyl)ethanol with SOCl₂, achieving quantitative yields .

- Glycosylated derivatives : Synthesized via enzymatic or chemical glycosylation, with crystallinity optimized for pharmaceutical formulations .

Reactivity Insights :

- Iodomethoxy groups are more reactive in nucleophilic substitutions compared to methoxy due to iodine’s polarizability .

- Nitro-substituted analogs are prone to reduction (e.g., nitro to amine), enabling downstream functionalization .

Toxicity and Environmental Impact

- 1-Chloro-4-(chloromethyl)benzene : Subacute oral toxicity studies in rats indicate endocrine disruption (thyroid and adrenal gland effects) at ≥100 mg/kg/day .

- DDT-related compounds : DDE and DDD show environmental persistence, with hydrolyzable fractions releasing bioactive metabolites like DDA .

- Iodinated analogs: Potential bioaccumulation risks due to iodine’s reactivity, though specific data for the target compound are lacking.

Biological Activity

1-Chloro-4-(iodomethoxy)benzene, also known as 1-chloro-4-(iodomethyl)benzene, is an organohalogen compound with the molecular formula CHClI. This compound has garnered attention in various fields of research due to its unique biological activities and potential applications in medicinal chemistry.

- Molecular Weight : 236.48 g/mol

- CAS Number : 35424-56-7

- Structure : The compound features a benzene ring substituted with a chlorine atom and an iodomethoxy group, which contributes to its reactivity and biological interactions.

The biological activity of 1-chloro-4-(iodomethoxy)benzene is primarily attributed to its ability to interact with various molecular targets. The halogen substituents enhance its electrophilic nature, allowing it to participate in nucleophilic substitutions and other chemical reactions that can affect biological systems.

Biological Activities

- Antimicrobial Properties : Research indicates that halogenated compounds, including 1-chloro-4-(iodomethoxy)benzene, possess significant antimicrobial activity. This is particularly relevant in the development of new antibiotics and antifungal agents.

- Cytotoxic Effects : Studies have shown that this compound exhibits cytotoxicity against certain cancer cell lines. The mechanism may involve the induction of oxidative stress and apoptosis in malignant cells.

- Enzyme Inhibition : The compound has been investigated for its potential to inhibit specific enzymes involved in metabolic pathways, which could be beneficial in treating diseases related to enzyme dysregulation.

Toxicological Profile

The toxicological assessment of 1-chloro-4-(iodomethoxy)benzene reveals several important findings:

- Acute Toxicity : It is classified as harmful if swallowed or if it comes into contact with skin, indicating a need for caution during handling.

- Chronic Exposure Effects : Prolonged exposure may lead to adverse effects on the liver and kidneys, as well as potential immunotoxicity based on animal studies.

Case Studies and Research Findings

Several studies have provided insights into the biological activity of 1-chloro-4-(iodomethoxy)benzene:

- A study published in Frontiers in Chemistry highlighted the synthesis of derivatives from this compound, demonstrating its utility as a precursor in creating more complex molecules with enhanced biological activities .

- Research conducted by the OECD reported that similar compounds exhibited mutagenic properties under specific conditions, suggesting that 1-chloro-4-(iodomethoxy)benzene may also have mutagenic potential .

Data Table: Summary of Biological Activities

Q & A

Q. What synthetic methodologies are recommended for preparing 1-Chloro-4-(iodomethoxy)benzene in laboratory settings?

The synthesis typically involves nucleophilic substitution or coupling reactions. For example, nickel-catalyzed carboboration of glycals has been used for analogous halogenated ethers, where iodomethoxy groups are introduced via regioselective functionalization of aromatic precursors . Key steps include:

- Substrate activation : Use of aryl chlorides as electrophilic partners.

- Catalytic systems : Nickel or palladium catalysts (e.g., Ni(COD)₂) with supporting ligands to enhance selectivity.

- Workup : Purification via column chromatography and characterization by -NMR to confirm substitution patterns (e.g., coupling constants for methoxy and chloro groups) .

Q. Which analytical techniques are critical for characterizing 1-Chloro-4-(iodomethoxy)benzene?

- - and -NMR : Essential for confirming molecular structure. For instance, the methoxy group () typically appears as a singlet at ~3.3–3.8 ppm in -NMR, while aryl protons exhibit splitting patterns dependent on substituent positions .

- Mass Spectrometry (MS) : High-resolution MS (HRMS) verifies molecular ion peaks () and isotopic patterns (e.g., chlorine and iodine contributions).

- X-ray Crystallography : Resolves stereochemical ambiguities in crystalline derivatives .

Q. What safety protocols are essential for handling halogenated benzene derivatives like 1-Chloro-4-(iodomethoxy)benzene?

- Ventilation : Use fume hoods to mitigate inhalation risks of volatile iodinated compounds .

- Personal Protective Equipment (PPE) : Nitrile gloves, lab coats, and safety goggles. Respiratory protection (e.g., N95 masks) is advised for powder handling .

- Waste Disposal : Halogenated waste must be segregated and treated as hazardous, following EPA or institutional guidelines .

Advanced Research Questions

Q. How can researchers resolve contradictions in reported reaction yields for iodomethoxy-substituted benzene derivatives under varying catalytic conditions?

- Variable Optimization : Screen catalysts (e.g., Co vs. Ni) and ligands (e.g., phosphines vs. N-heterocyclic carbenes) to identify optimal conditions .

- Mechanistic Probes : Use deuterium labeling or kinetic isotope effects (KIEs) to study rate-determining steps in cross-coupling reactions .

- Computational Modeling : Density Functional Theory (DFT) calculations can predict transition-state energies and regioselectivity trends .

Q. What strategies are employed to study the environmental persistence of halogenated aromatic compounds like 1-Chloro-4-(iodomethoxy)benzene?

- Degradation Studies : Monitor hydrolysis or photolysis rates under controlled pH/UV conditions. For example, DDE (a structurally related compound) undergoes slow degradation in alkaline environments, forming chlorophenols .

- Bioaccumulation Assays : Use LC-MS/MS to quantify bioaccumulation factors in model organisms (e.g., zebrafish) .

- Isotope Tracing : -labeled analogs track metabolic pathways in environmental matrices .

Q. How do electronic effects of substituents influence reactivity in cross-coupling reactions involving iodomethoxybenzene derivatives?

- Electron-Withdrawing Groups (EWGs) : The chloro group meta to iodomethoxy enhances electrophilicity at the para position, facilitating Suzuki-Miyaura couplings .

- Steric Effects : Bulky substituents (e.g., tert-butoxy) may hinder catalytic access to reactive sites, requiring tailored ligands (e.g., bulky phosphines) .

- Solvent Polarity : Polar aprotic solvents (e.g., DMF) stabilize charged intermediates in SNAr reactions .

Q. What methodologies are used to investigate the biological activity of halogenated benzene derivatives?

- Receptor Binding Assays : Competitive binding studies with human estrogen receptors (hERα) assess affinity, as demonstrated for DDE derivatives (IC values via radioligand displacement) .

- Toxicity Profiling : In vitro cytotoxicity assays (e.g., MTT) on human cell lines evaluate acute toxicity .

- QSAR Modeling : Quantitative Structure-Activity Relationship (QSAR) models predict bioactivity based on halogen electronegativity and logP values .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.